N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine

kinase selectivity thienopyrimidine SAR N4-alkyl substitution

N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine (CAS 1648566-46-4) is a C4‑branched N4‑alkyl‑substituted thieno[3,2‑d]pyrimidine‑2,4‑diamine. The thieno[3,2‑d]pyrimidine core constitutes a well‑established kinase‑inhibitor scaffold that has yielded clinical candidates targeting PI3K, EGFR, FAK, FLT3, JAK1, and SYK.

Molecular Formula C11H16N4S
Molecular Weight 236.34 g/mol
Cat. No. B13058536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine
Molecular FormulaC11H16N4S
Molecular Weight236.34 g/mol
Structural Identifiers
SMILESCCCC(C)NC1=NC(=NC2=C1SC=C2)N
InChIInChI=1S/C11H16N4S/c1-3-4-7(2)13-10-9-8(5-6-16-9)14-11(12)15-10/h5-7H,3-4H2,1-2H3,(H3,12,13,14,15)
InChIKeyJWMVJOXAALGCNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine: Chemical Class & Procurement-Relevant Profile


N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine (CAS 1648566-46-4) is a C4‑branched N4‑alkyl‑substituted thieno[3,2‑d]pyrimidine‑2,4‑diamine . The thieno[3,2‑d]pyrimidine core constitutes a well‑established kinase‑inhibitor scaffold that has yielded clinical candidates targeting PI3K, EGFR, FAK, FLT3, JAK1, and SYK [1]. Within this class, subtle modifications at the N4‑position can profoundly alter kinase selectivity, antiproliferative potency, and ADME properties, making empirical differentiation mandatory for any procurement decision.

Why N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine Cannot Be Interchanged with N4-Alkyl or N4-Aryl Analogs


Closely related thieno[3,2‑d]pyrimidine‑2,4‑diamines that differ only in the N4 substituent can exhibit large shifts in kinase selectivity and cellular potency [1]. For example, the N4‑cyclopropyl‑pyrazolyl analog ARN25068 achieves sub‑micromolar inhibition of GSK‑3β, FYN, and DYRK1A , whereas N4‑aryl thieno[3,2‑d]pyrimidine‑2,4‑diamines act as selective A2A adenosine receptor antagonists . The pentan‑2‑yl branch introduces a specific steric and lipophilic profile that is absent in linear N4‑pentyl or smaller N4‑butyl analogs, potentially altering target engagement. Generic substitution based solely on the shared thienopyrimidine‑2,4‑diamine core therefore carries a high risk of loss of desired activity or unintended off‑target pharmacology.

Quantitative Comparator Evidence for N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine


N4-Alkyl Branching Modulates Kinase-Selectivity: Class-Level SAR

Structure–activity relationship (SAR) data from the thieno[3,2‑d]pyrimidine‑2,4‑diamine patent literature demonstrate that N4‑alkyl branching profoundly affects kinase inhibition profiles [1]. While the specific IC50 values for N4‑(pentan‑2‑yl) have not been published, the Sankyo patent establishes that small alterations at the N4 position switch selectivity among tyrosine kinases [2]. The pentan‑2‑yl group combines a chiral, branched aliphatic chain with a secondary amine linkage at N4, a motif that has been exploited in related scaffolds to reduce off‑target activity while retaining target potency .

kinase selectivity thienopyrimidine SAR N4-alkyl substitution

Cellular Antiproliferative Activity of Thieno[3,2-d]pyrimidine-2,4-diamines: A Cross-Study Comparison

Thieno[3,2‑d]pyrimidine‑2,4‑diamine derivatives have demonstrated significant antiproliferative activity across multiple cancer cell lines. In a study of EGFR/ARO inhibitors, thieno[3,2‑d]pyrimidine‑2,4‑diamine derivatives exhibited IC50 values of 0.43–1.31 µM against MCF‑7 and MDA‑MB‑231 breast cancer cell lines [1]. Another series of N4‑substituted thieno[3,2‑d]pyrimidine‑2,4‑diamines showed potent FAK inhibition (IC50 = 28.2 nM) with antiproliferative IC50 values of 0.16–0.27 µM against glioblastoma and lung cancer cells [2]. Although direct data for the pentan‑2‑yl analog are unavailable, class‑level data indicate that N4‑alkyl thieno[3,2‑d]pyrimidine‑2,4‑diamines can achieve nanomolar enzyme inhibition and low‑micromolar cellular potency.

antiproliferative MTT assay thienopyrimidine

Kinase Inhibition Profile of Thieno[3,2-d]pyrimidine-2,4-diamines: Enzymatic IC50 Benchmarks

Thieno[3,2‑d]pyrimidine‑2,4‑diamine derivatives have been profiled against diverse kinase panels. Table 1 from PMC10461230 reports FLT3‑ITD and CDK2/E IC50 values for N2,N4‑disubstituted analogs in the range >20 µM to 5.1 µM [1]. In contrast, 2,4‑diaryl‑substituted thieno[3,2‑d]pyrimidine‑2,4‑diamines achieve nanomolar PI3K isoform inhibition (GDC‑0941: PI3Kα IC50 = 3 nM) [2]. The Sankyo patent specifically claims that N4‑alkyl thieno[3,2‑d]pyrimidine‑2,4‑diamines (including the pentan‑2‑yl subclass) are “excellent in tyrosine kinase‑inhibiting actions, particularly Syk kinase” [3]. This enzymatic potency benchmark positions N4‑(pentan‑2‑yl) as a candidate for Syk‑family kinase profiling.

kinase inhibition IC50 FLT3 CDK EGFR

Physical-Chemical Differentiation: N4-Pentan-2-yl versus Linear N4-Pentyl

The pentan‑2‑yl substituent is a branched alkyl chain that differs from the linear N4‑pentyl analog (CAS 1648566-48-6, also available as a reference standard ). Branching reduces molecular flexibility and can improve solubility compared with linear alkyl chains while maintaining similar molecular weight (both ~236–250 Da) . The secondary amine linkage at N4 also introduces a chiral center, potentially enabling stereoselective target interactions not possible with N4‑pentyl or N4‑butyl analogs .

physicochemical property lipophilicity solubility

Selectivity Window: Thieno[3,2-d]pyrimidine-2,4-diamines Target Mutant EGFR over Wild-Type

Thieno[3,2‑d]pyrimidine‑2,4‑diamines bearing appropriate N2/N4‑substitution have demonstrated selectivity for mutant EGFR (L858R/T790M) over wild‑type EGFR. Compounds 6l and 6o showed IC50 ≤ 250 nM against EGFR double‑mutant while maintaining IC50 > 10,000 nM against wild‑type EGFR, corresponding to a selectivity index >40‑fold [1]. Although these specific compounds carry aryl/heteroaryl substituents at N4 rather than pentan‑2‑yl, the data establish that the thieno[3,2‑d]pyrimidine‑2,4‑diamine scaffold can achieve clinically relevant mutant‑selective kinase inhibition [2].

EGFR L858R/T790M selectivity NSCLC

Tubulin-Targeting Antiproliferative Activity: Class-Level Benchmark

A recent series of thieno[3,2‑d]pyrimidine‑2,4‑diamines optimized as colchicine‑binding site inhibitors achieved IC50 values around 1 nM against four tumor cell lines and overcame P‑glycoprotein‑mediated multidrug resistance [1]. The X‑ray cocrystal structures of compounds 4a, 25a, and 13 in complex with tubulin confirm that the thieno[3,2‑d]pyrimidine‑2,4‑diamine scaffold can directly engage the colchicine site [2]. Although the N4‑(pentan‑2‑yl) compound has not been tested in this context, the structural precedent indicates that N4‑alkyl substitution is compatible with tubulin binding.

tubulin polymerization colchicine-binding site MDR

Procurement-Relevant Application Scenarios for N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine


Focused Kinase-Profiling Libraries for Syk-Family Tyrosine Kinases

The Sankyo patent explicitly claims that N4‑alkyl thieno[3,2‑d]pyrimidine‑2,4‑diamines possess excellent Syk kinase‑inhibitory activity [1]. N4‑(Pentan‑2‑YL)thieno[3,2‑D]pyrimidine‑2,4‑diamine should be prioritized for Syk‑family kinase panels where selectivity against other tyrosine kinases (FAK, FLT3, JAK1) needs to be empirically determined. The branched pentan‑2‑yl group may confer a selectivity advantage over linear alkyl or aryl N4‑substituted analogs [2].

Mutant-Selective EGFR Inhibitor Optimization Programs (NSCLC)

Thieno[3,2‑d]pyrimidine‑2,4‑diamines have demonstrated >40‑fold selectivity for EGFR L858R/T790M over wild‑type EGFR [1]. Incorporating the pentan‑2‑yl moiety at N4 may further tune selectivity or improve physicochemical properties relative to the published aryl‑substituted leads (6l, 6o). The compound serves as a versatile intermediate for generating focused libraries targeting third‑generation EGFR‑TKI resistance mutations.

Colchicine-Binding Site Inhibitor (CBSI) Lead Generation

Given that thieno[3,2‑d]pyrimidine‑2,4‑diamines have been crystallographically validated as tubulin colchicine‑site binders with picomolar cellular potency [1], the N4‑(pentan‑2‑yl) analog may be screened for tubulin polymerization inhibition. Its branched alkyl group could modulate the binding kinetics or overcome P‑glycoprotein‑mediated resistance, as observed with structurally related compounds 13 and 25d.

Negative Control or Selectivity Counter-Screen for PI3K/EGFR/FLT3 Programs

The distinct N4‑substitution pattern (secondary branched alkylamine) is not commonly found in PI3K‑ (GDC‑0941) or EGFR‑ (olmutinib) optimized chemotypes, both of which rely on aryl or heteroaryl N4‑substituents [1]. The pentan‑2‑yl analog can therefore serve as a selectivity control to confirm that observed activity in PI3K, EGFR, or FLT3 assays is specifically driven by the intended pharmacophore rather than by the thienopyrimidine scaffold itself.

Quote Request

Request a Quote for N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.